REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:13]([O:15][C:16]1[C:24]2[CH2:23][N:22]([C:25]3[CH:30]=[CH:29][C:28]([CH2:31][C:32](O)=[O:33])=[CH:27][CH:26]=3)[C:21](=[O:35])[C:20]=2[C:19]([O:36][CH2:37][CH3:38])=[C:18]2[CH:39]=[CH:40][CH:41]=[CH:42][C:17]=12)[CH3:14].[F:43][C:44]1[CH:49]=[CH:48][C:47]([S:50]([NH2:53])(=[O:52])=[O:51])=[CH:46][CH:45]=1.C(N(CC)C(C)C)(C)C>ClCCl>[CH2:13]([O:15][C:16]1[C:24]2[CH2:23][N:22]([C:25]3[CH:30]=[CH:29][C:28]([CH2:31][C:32]([NH:53][S:50]([C:47]4[CH:46]=[CH:45][C:44]([F:43])=[CH:49][CH:48]=4)(=[O:52])=[O:51])=[O:33])=[CH:27][CH:26]=3)[C:21](=[O:35])[C:20]=2[C:19]([O:36][CH2:37][CH3:38])=[C:18]2[CH:39]=[CH:40][CH:41]=[CH:42][C:17]=12)[CH3:14]
|
Name
|
|
Quantity
|
13.2 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C2C(=C(C=3C(N(CC13)C1=CC=C(C=C1)CC(=O)O)=O)OCC)C=CC=C2
|
Name
|
|
Quantity
|
14.3 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
10.5 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature under an atmosphere of nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 2N hydrochloric acid (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown gum
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C2C(=C(C=3C(N(CC13)C1=CC=C(C=C1)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)F)=O)OCC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 mg | |
YIELD: PERCENTYIELD | 35.3% | |
YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |